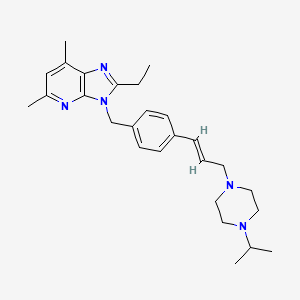

GPR4 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-ethyl-5,7-dimethyl-3-[[4-[(E)-3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5/c1-6-25-29-26-21(4)18-22(5)28-27(26)32(25)19-24-11-9-23(10-12-24)8-7-13-30-14-16-31(17-15-30)20(2)3/h7-12,18,20H,6,13-17,19H2,1-5H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMIBPKKKLTAKG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C=CCN4CCN(CC4)C(C)C)N=C(C=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)/C=C/CN4CCN(CC4)C(C)C)N=C(C=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR4 Antagonist 1 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 4 (GPR4) signaling pathway, with a specific focus on the mechanism of action of GPR4 antagonists, exemplified by "GPR4 antagonist 1". This document details the intricate signaling cascades initiated by GPR4, presents quantitative data on antagonist activity, and provides detailed experimental protocols for key assays used in the characterization of GPR4 antagonists.

Introduction to GPR4

G protein-coupled receptor 4 (GPR4) is a proton-sensing GPCR that is activated by acidic extracellular pH.[1][2] It is highly expressed in endothelial cells and plays a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and vascular function.[3][4] Under acidic conditions, often found in ischemic tissues or the tumor microenvironment, GPR4 is activated and initiates downstream signaling cascades.[3]

The GPR4 Signaling Pathway

GPR4 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling pathways. This promiscuous coupling allows for a diverse range of cellular responses to acidic stimuli.

Gαs/cAMP Pathway

The primary and most well-characterized signaling pathway for GPR4 is through the Gαs protein. Upon activation by protons, GPR4 undergoes a conformational change, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.

Gαq/Calcium Mobilization Pathway

In addition to Gαs, GPR4 can also couple to Gαq proteins. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.

Gα12/13/RhoA Pathway

GPR4 has also been shown to signal through the Gα12/13 pathway. Activation of Gα12/13 leads to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.

This compound: Mechanism of Action

"this compound" is a known inhibitor of GPR4 activity. As a competitive antagonist, it is believed to bind to the orthosteric site of the receptor, thereby preventing the binding of protons and subsequent receptor activation. This blockade inhibits the initiation of all downstream signaling cascades, including the Gαs/cAMP, Gαq/calcium, and Gα12/13/RhoA pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GPR4 Antagonist Discovery and Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of GPR4 antagonists. G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by extracellular acidic pH.[1] It plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and pain.[1][2] This makes it an attractive therapeutic target for a range of diseases. This document details the signaling pathways, discovery methodologies, synthetic routes for potent antagonists, and the experimental protocols utilized in their evaluation.

GPR4 Signaling Pathways

GPR4 is a dual-ligand receptor that can be activated by both protons (acidic pH) and lysophosphatidylcholine (LPC).[3] Upon activation by acidosis, GPR4 couples to Gs and G13 proteins, initiating downstream signaling cascades.[2] The Gs pathway activation leads to an increase in intracellular cyclic AMP (cAMP), while the G13 pathway stimulates RhoA activation. These signaling events ultimately lead to the expression of a wide array of inflammatory genes, including chemokines, cytokines, and adhesion molecules. Furthermore, GPR4 activation by acidosis can stimulate all three arms of the endoplasmic reticulum (ER) stress pathway: PERK, ATF6, and IRE1. In the context of cancer, GPR4 signaling has been shown to promote colorectal cancer progression by activating the Hippo pathway.

Discovery of GPR4 Antagonists

The discovery of GPR4 antagonists has largely been driven by high-throughput screening (HTS) followed by medicinal chemistry optimization.

High-Throughput Screening (HTS)

HTS campaigns are crucial for identifying initial hit compounds. These campaigns typically involve screening large compound libraries for their ability to inhibit GPR4 activation in cell-based assays. Common HTS assay formats for GPCRs include:

-

cAMP Assays: These assays measure the modulation of intracellular cAMP levels, a direct downstream effector of Gs-coupled GPCRs like GPR4. Technologies such as TR-FRET and luminescence-based reporter assays are commonly employed.

-

Reporter Gene Assays: In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to GPR4 signaling, such as the cAMP response element (CRE). A decrease in reporter gene expression in the presence of a compound indicates antagonistic activity.

-

Calcium Flux Assays: While GPR4 primarily signals through Gs and G13, some GPCRs can also couple to Gq, leading to calcium mobilization. Dye-based or genetically encoded calcium indicators can be used to measure these changes in intracellular calcium.

Lead Optimization and Structure-Activity Relationship (SAR)

Following the identification of initial hits from HTS, a process of lead optimization is undertaken to improve potency, selectivity, and pharmacokinetic properties. This involves systematic modifications of the chemical structure of the hit compounds and evaluating their effects on activity, a process known as structure-activity relationship (SAR) studies. For instance, the development of the potent and selective GPR4 antagonist 3b started from a known antagonist, compound 1 , and involved systematic modifications of its three main moieties: a piperazine, a dibenzazepine, and an imidazopyridine. Similarly, the orally active antagonist 39c was developed from an HTS hit. Another example is the development of the selective and efficacious GPR4 antagonist 13 from the lead compound 1a , which had off-target liabilities.

Synthesis of GPR4 Antagonists

The synthesis of small molecule GPR4 antagonists often involves multi-step synthetic routes. Below are generalized schemes representative of the synthesis of dibenzazepine and amino-pyrimidine/imidazo-pyridine-based antagonists.

General Synthesis of Dibenzazepine-Based Antagonists (e.g., compound 3b)

The synthesis of dibenzazepine-based GPR4 antagonists like compound 3b typically involves the coupling of three key fragments.

-

Fragment A (Cyclic Amine): A substituted piperidine or other cyclic amine.

-

Fragment B (Dibenzazepine Core): The central tricyclic scaffold.

-

Fragment C (Heterocycle): An imidazopyridine or similar heterocyclic moiety.

The general synthetic strategy involves the sequential coupling of these fragments, often utilizing standard amide bond formation or reductive amination reactions.

General Synthesis of Amino-pyrimidine and Imidazo-pyridine Derivatives (e.g., compound 39c)

The synthesis of these classes of antagonists often starts from commercially available or readily prepared substituted amino-pyridines or -pyrimidines. The subsequent steps typically involve:

-

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) to the heterocyclic core to enable subsequent cross-coupling reactions.

-

Suzuki or Buchwald-Hartwig Cross-Coupling: Formation of a key carbon-carbon or carbon-nitrogen bond to introduce a substituted aryl or heteroaryl group.

-

Functional Group Interconversion: Modification of peripheral functional groups to optimize potency and physicochemical properties.

Quantitative Data of Selected GPR4 Antagonists

The following table summarizes the in vitro and in vivo data for some of the key GPR4 antagonists reported in the literature.

| Compound | In Vitro Potency (IC50) | In Vivo Model | Efficacy | Reference |

| 3b | 0.047 µM (CRE assay) | Mouse Myocardial Infarction | Increased survival rate | |

| 39c | 1 nM (cAMP assay) | Rat Antigen-Induced Arthritis | Significant efficacy at 30 mg/kg | |

| 13 | 1.1 nM (cAMP assay) | Rat Antigen-Induced Arthritis, Hyperalgesia, Angiogenesis | Significant efficacy at 30 mg/kg | |

| NE-52-QQ57 | Not reported | SARS-CoV-2-infected K18-hACE2 transgenic mice | Increased survival, reduced hyperinflammatory response and viral load |

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and evaluation of GPR4 antagonists.

CRE-Luciferase Reporter Gene Assay

This assay is used to measure the antagonism of GPR4-mediated Gs signaling.

-

Cell Culture: HEK293 cells are co-transfected with a GPR4 expression vector and a CRE-luciferase reporter vector.

-

Compound Treatment: Transfected cells are plated in 96-well plates and incubated with varying concentrations of the test compounds.

-

GPR4 Activation: The cells are then stimulated with an acidic buffer (e.g., pH 7.0) to activate GPR4.

-

Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of the acid-induced luciferase expression is calculated for each compound concentration to determine the IC50 value.

cAMP Measurement Assay (TR-FRET)

This assay directly measures the accumulation of intracellular cAMP.

-

Cell Culture: CHO-K1 cells stably expressing human GPR4 are used.

-

Compound Treatment: Cells are incubated with the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

GPR4 Activation: The cells are stimulated with an acidic buffer.

-

cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a competitive immunoassay in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Data Analysis: The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Myocardial Infarction Model

This model is used to evaluate the cardioprotective effects of GPR4 antagonists.

-

Animal Model: Male mice (e.g., C57BL/6) are used.

-

Surgical Procedure: The left anterior descending coronary artery is permanently ligated to induce myocardial infarction.

-

Drug Administration: The test compound or vehicle is administered to the animals (e.g., via oral gavage) daily, starting from the day of surgery.

-

Monitoring: The survival of the animals is monitored for a defined period (e.g., 28 days).

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Rat Antigen-Induced Arthritis (AIA) Model

This model is used to assess the anti-inflammatory and analgesic effects of GPR4 antagonists.

-

Immunization: Rats are immunized with methylated bovine serum albumin (mBSA) in complete Freund's adjuvant.

-

Arthritis Induction: Arthritis is induced by an intra-articular injection of mBSA into one knee joint.

-

Drug Administration: The GPR4 antagonist or vehicle is administered orally at a specific dose (e.g., 30 mg/kg).

-

Assessment: Joint swelling, inflammatory cell infiltration, and pain behavior are assessed at various time points after arthritis induction.

-

Data Analysis: The effects of the compound on these parameters are compared to the vehicle-treated group to determine efficacy.

Conclusion

The discovery and development of GPR4 antagonists represent a promising therapeutic strategy for a variety of inflammatory and ischemic diseases. The identification of potent and selective antagonists has been enabled by a combination of high-throughput screening, medicinal chemistry-driven lead optimization, and evaluation in relevant in vivo models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further research will likely focus on the development of antagonists with improved pharmacokinetic profiles and the exploration of their therapeutic potential in a broader range of clinical indications.

References

GPR4 Antagonists: A Deep Dive into Structure-Activity Relationships and Core Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 4 (GPR4) has emerged as a significant therapeutic target, primarily due to its role as a proton sensor in acidic microenvironments associated with a range of pathologies including inflammation, angiogenesis, and cancer. The development of potent and selective GPR4 antagonists is a key focus for therapeutic intervention. This guide provides a detailed overview of the structure-activity relationships (SAR) of known GPR4 antagonists and outlines the core experimental protocols used for their characterization.

GPR4 Signaling Pathways

Under acidic conditions, GPR4 is activated and couples to multiple G-protein signaling pathways. The primary pathways include the Gs/cAMP pathway and the G13/Rho pathway. Activation of the Gs pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, while the G13 pathway activation results in the stimulation of the RhoA GTPase. Some evidence also suggests potential coupling to the Gq/PLC pathway. Understanding these pathways is crucial for the design and interpretation of antagonist screening assays.

Structure-Activity Relationship of GPR4 Antagonists

The development of GPR4 antagonists has primarily focused on a few core scaffolds, including dibenzazepine, imidazopyridine, and pyrazolopyrimidine derivatives. The following sections summarize the key SAR findings for these classes of compounds.

Dibenzazepine Derivatives

A notable class of GPR4 antagonists is based on a dibenzazepine core. Structure-activity relationship studies have been conducted by modifying three key positions: the left piperazine moiety (A), the central dibenzazepine core (B), and the right imidazopyridine moiety (C).

| Compound | Moiety A (Piperazine Substitution) | Moiety B (Dibenzazepine Core) | Moiety C (Imidazopyridine) | IC50 (µM) |

| 1 | Unsubstituted Piperazine | Dibenzazepine | Imidazopyridine | 0.1 - 1.0 |

| 3a | Pyrrolidine | Dibenzazepine | Imidazopyridine | 0.1 - 1.0 |

| 3b | Piperidine | Dibenzazepine | Imidazopyridine | < 0.1 |

| 3c | Morpholine | Dibenzazepine | Imidazopyridine | 0.1 - 1.0 |

| 8a | Piperazine | Tricyclic Aromatic | Imidazopyridine | 0.1 - 1.0 |

| 8b | Piperazine | Tricyclic Aromatic | Imidazopyridine | 0.1 - 1.0 |

| 8c | Piperazine | Diphenylamine | Imidazopyridine | > 10 |

| 9a | Piperazine | Benzene | Imidazopyridine | > 10 |

| 9b | Piperazine | Naphthalene | Imidazopyridine | > 10 |

Data summarized from a study on dibenzazepine derivatives as GPR4 antagonists.[1]

Key SAR Insights for Dibenzazepine Derivatives:

-

Moiety A: Replacement of the piperazine ring with other cyclic amines such as piperidine and morpholine is well-tolerated and can lead to potent antagonists. Compound 3b with a piperidine moiety showed the highest potency.[1]

-

Moiety B: The tricyclic dibenzazepine core is crucial for activity. A conformationally flexible acyclic analogue (8c ) or smaller aromatic systems (9a , 9b ) result in a significant loss of potency.[1]

-

Moiety C: The imidazopyridine moiety is essential for potent antagonistic activity.[1]

Imidazopyridine and Pyrazolopyrimidine Derivatives

Imidazopyridine and pyrazolopyrimidine scaffolds have also been explored for GPR4 antagonism. These compounds have been identified as potent and orally active antagonists.

| Compound ID | Scaffold | Key Features | IC50 (µM) |

| NE-52-QQ57 | Pyrazolopyrimidine | 2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole | Potent GPR4 antagonist |

| 39c | Imidazopyridine | Orally active with efficacy in inflammation and pain models | Potent GPR4 antagonist |

Data from studies on imidazopyridine and pyrazolopyrimidine GPR4 antagonists.[2]

Key SAR Insights for Imidazopyridine and Pyrazolopyrimidine Derivatives:

-

These heterocyclic systems serve as effective core structures for GPR4 antagonists.

-

The development of compounds like NE-52-QQ57 and 39c highlights the potential for achieving oral bioavailability and in vivo efficacy with these scaffolds.

-

Further detailed public SAR data for these series is limited, but their discovery underscores the importance of exploring diverse heterocyclic systems.

Experimental Protocols

The characterization of GPR4 antagonists relies on a series of in vitro cellular assays designed to measure the modulation of GPR4's primary signaling pathways.

cAMP Accumulation Assay (Gs Pathway)

This assay quantifies the intracellular cAMP levels in response to GPR4 activation and its inhibition by antagonists.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR4 are commonly used.

-

Assay Preparation: Cells are seeded in 96- or 384-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test antagonist.

-

Stimulation: GPR4 is activated by lowering the extracellular pH of the buffer (e.g., to pH 6.8).

-

Lysis and Detection: After a defined incubation period, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The IC50 values of the antagonists are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Serum Response Element (SRE) Reporter Assay (G13/Rho Pathway)

This luciferase-based reporter gene assay measures the transcriptional activity of the Serum Response Element (SRE), which is downstream of RhoA activation.

Methodology:

-

Cell Transfection: Cells (e.g., HEK293) are co-transfected with a GPR4 expression vector and a reporter plasmid containing the SRE sequence upstream of a luciferase gene (e.g., firefly luciferase). A control plasmid expressing Renilla luciferase can be included for normalization.

-

Assay Preparation: Transfected cells are plated in multi-well plates and serum-starved to reduce basal SRE activity.

-

Compound Treatment and Stimulation: Cells are treated with the GPR4 antagonist followed by stimulation with acidic media.

-

Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

Data Analysis: The inhibition of acid-induced SRE activity by the antagonist is used to determine its potency (IC50).

RhoA Activation Assay

This assay directly measures the levels of active, GTP-bound RhoA.

Methodology:

-

Cell Culture and Treatment: GPR4-expressing cells are treated with antagonists and then stimulated with an acidic buffer.

-

Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down of Active RhoA: The cell lysates are incubated with beads coupled to a Rho-GTP binding protein (e.g., Rhotekin-RBD). These beads will specifically pull down the active GTP-bound RhoA.

-

Western Blotting: The pulled-down proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for RhoA.

-

Densitometry: The amount of active RhoA is quantified by densitometry of the Western blot bands.

Conclusion

The exploration of GPR4 antagonist structure-activity relationships has led to the identification of several promising chemical scaffolds. The dibenzazepine, imidazopyridine, and pyrazolopyrimidine series represent key starting points for further drug discovery efforts. A thorough understanding of the SAR and the application of robust experimental protocols for characterizing antagonist activity against the primary Gs/cAMP and G13/Rho signaling pathways are essential for the successful development of novel GPR4-targeted therapeutics. This guide provides a foundational framework for researchers in this exciting and rapidly evolving field.

References

The Role of GPR4 Antagonism in Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 4 (GPR4) has emerged as a critical proton-sensing receptor in endothelial cells, playing a pivotal role in translating the acidic microenvironment signals often found in pathological conditions such as ischemia, inflammation, and tumors into distinct cellular responses. Activation of GPR4 by acidic pH triggers a cascade of signaling events that promote endothelial inflammation, permeability, and angiogenesis. Consequently, the development of GPR4 antagonists presents a promising therapeutic strategy for a variety of diseases characterized by endothelial dysfunction. This technical guide provides an in-depth overview of the role of GPR4 antagonists in modulating endothelial cell function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction to GPR4 in Endothelial Biology

GPR4 is a member of the proton-sensing G protein-coupled receptor (GPCR) family, which also includes OGR1, GPR65, and GPR68.[1] It is highly expressed in vascular endothelial cells and functions as a sensor for extracellular pH.[2] Under physiological conditions (pH 7.4), GPR4 exhibits basal activity, which is significantly potentiated by acidic conditions (pH < 7.0).[3][4] This activation in acidic microenvironments, a common feature of many diseases, initiates downstream signaling cascades that regulate crucial aspects of endothelial cell behavior.

GPR4 activation has been shown to be pro-inflammatory, leading to the upregulation of adhesion molecules and the recruitment of leukocytes. Furthermore, it contributes to increased vascular permeability and plays a role in angiogenesis, the formation of new blood vessels. Given these functions, targeting GPR4 with specific antagonists offers a therapeutic avenue to counteract the detrimental effects of acidosis-driven endothelial dysfunction.

Key Signaling Pathways Modulated by GPR4 Antagonists

GPR4 activation in endothelial cells initiates multiple downstream signaling pathways. Antagonists of GPR4 function by blocking these signaling cascades, thereby mitigating the pro-inflammatory and pro-angiogenic effects of acidosis. The primary pathways are detailed below.

The NF-κB Pathway and Inflammatory Gene Expression

Acidosis-induced GPR4 activation is a potent stimulus for the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. This leads to the increased expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules. GPR4 antagonists effectively suppress this pathway, reducing the inflammatory phenotype of endothelial cells.

References

GPR4 Antagonist 1 in Inflammatory Bowel Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role and therapeutic potential of GPR4 antagonist 1 in preclinical models of inflammatory bowel disease (IBD). G protein-coupled receptor 4 (GPR4) is a pH-sensing receptor that has emerged as a promising target for inflammatory conditions due to its role in mediating inflammatory responses in acidic microenvironments, a characteristic of IBD. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts and Mechanism of Action

GPR4 is predominantly expressed on vascular endothelial cells and responds to acidic conditions (low extracellular pH), which are often present in inflamed tissues.[1] Upon activation by protons, GPR4 initiates downstream signaling cascades that promote the expression of various inflammatory mediators and adhesion molecules.[2][3] This leads to increased leukocyte adhesion to the endothelium and their subsequent infiltration into intestinal tissues, exacerbating inflammation.[1]

GPR4 antagonists, such as the compound referred to as GPR4 antagonist 13 (also known as NE-52-QQ57), are designed to block this activation and thereby mitigate the inflammatory cascade.[4] By inhibiting GPR4, these antagonists reduce the expression of key inflammatory molecules and decrease the recruitment of immune cells to the site of inflammation, offering a potential therapeutic strategy for IBD.

GPR4 Signaling Pathway in Inflammation

The following diagram illustrates the signaling pathway initiated by GPR4 activation in an acidic inflammatory microenvironment and the point of intervention for a GPR4 antagonist.

Efficacy in Preclinical IBD Models

The efficacy of this compound has been evaluated in the dextran sulfate sodium (DSS)-induced acute colitis mouse model, a widely used model that mimics aspects of ulcerative colitis. Treatment with the antagonist has been shown to significantly ameliorate disease severity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating this compound in the DSS-induced colitis model.

Table 1: Clinical and Macroscopic Disease Parameters

| Parameter | Vehicle Control (DSS) | This compound (30mg/kg b.i.d.) + DSS | Outcome | Citation |

| Body Weight Loss | Increased | Reduced | Protection from body weight loss | |

| Fecal Score (Blood & Diarrhea) | Increased | Reduced | Reduced fecal blood and diarrhea | |

| Colon Shortening | Severe | Reduced | Attenuation of colon shortening | |

| Splenic Expansion | Significant | Reduced | Reduced splenic enlargement | |

| Mesenteric Lymph Node Enlargement | Significant | Reduced | Reduced expansion of mesenteric lymph nodes |

Table 2: Histopathological and Molecular Markers

| Parameter | Vehicle Control (DSS) | This compound (30mg/kg b.i.d.) + DSS | Outcome | Citation |

| Histopathology Score | High | Alleviated | Reduced features of active colitis | |

| VCAM-1 Expression | Increased | Reduced | Decreased vascular cell adhesion molecule-1 | |

| E-selectin Expression | Increased | Reduced | Decreased E-selectin expression | |

| TNF-α mRNA Expression | Significantly Increased | Significantly Reduced | Attenuated pro-inflammatory cytokine expression | |

| IL-10 mRNA Expression | Significantly Increased | Significantly Reduced | Reduction in a cytokine often elevated in acute colitis |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of these findings.

DSS-Induced Acute Colitis Mouse Model

This model is used to induce acute intestinal inflammation.

Experimental Workflow Diagram

Methodology:

-

Animal Model: Male and female C57BL/6 mice, aged 9-10 weeks, are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

-

Treatment:

-

The treatment group receives this compound at a dose of 30mg/kg, administered twice daily (b.i.d.) via oral gavage throughout the 7-day DSS treatment period.

-

The control group receives a vehicle solution following the same administration schedule.

-

-

Clinical Monitoring: Body weight and fecal scores (assessing stool consistency and the presence of blood) are recorded daily.

-

Endpoint Analysis: On day 7, mice are euthanized, and tissues are collected for analysis.

-

Macroscopic Assessment: Colon length, spleen weight, and mesenteric lymph node volume are measured.

-

Histopathology: Colon tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration, epithelial damage, and other features of colitis.

-

Molecular Analysis: Colon tissue is processed for quantitative real-time PCR (qPCR) to measure the mRNA expression of inflammatory genes. Immunofluorescence staining is used to quantify the protein expression of adhesion molecules in the intestinal endothelium.

-

Conclusion and Future Directions

The pharmacological inhibition of GPR4 with this compound demonstrates significant therapeutic potential in a preclinical model of IBD. The antagonist effectively reduces clinical signs of colitis, mitigates macroscopic and microscopic intestinal inflammation, and downregulates key inflammatory mediators. These findings strongly suggest that targeting the GPR4 signaling pathway is a viable and novel anti-inflammatory strategy.

Future research should focus on evaluating the efficacy of GPR4 antagonists in chronic IBD models, exploring the long-term safety profile of these compounds, and further elucidating the intricate role of pH-sensing G protein-coupled receptors in the complex pathophysiology of IBD. The development of selective and orally bioavailable GPR4 antagonists represents a promising avenue for the development of new therapeutics for patients with inflammatory bowel disease.

References

- 1. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Activation of GPR4 by Acidosis Increases Endothelial Cell Adhesion through the cAMP/Epac Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of GPR4 remediates intestinal inflammation in a mouse colitis model - PMC [pmc.ncbi.nlm.nih.gov]

GPR4 Antagonism in Myocardial Infarction Research: A Technical Guide

Introduction

GPR4 Signaling Pathways in Myocardial Ischemia

Upon activation by a low pH environment, GPR4 initiates several downstream signaling pathways that contribute to cardiomyocyte and endothelial cell injury. The primary and most well-characterized pathway involves the coupling to Gs proteins, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). This increase in cAMP can lead to the activation of the cAMP response element (CRE)-driven transcription.

Recent studies have elucidated additional GPR4-mediated pathways relevant to ischemia-reperfusion injury. In endothelial cells, GPR4 activation by acidosis can induce the expression of endoplasmic reticulum (ER) stress-related genes, including C/EBP homologous protein (CHOP), a key mediator of apoptosis. This suggests that GPR4 contributes to cell death in ischemic tissues. Furthermore, in cardiomyocytes, GPR4 has been shown to interact with and upregulate Lysophosphatidic Acid Receptor 1 (LPAR1), which in turn activates the NLRP3 inflammasome, a critical component of the inflammatory response that exacerbates cardiac damage.

Preclinical Efficacy of GPR4 Antagonists

Research has led to the identification of potent and selective GPR4 antagonists, demonstrating significant therapeutic benefits in preclinical models of myocardial infarction. A key study focused on developing derivatives of a known GPR4 antagonist (compound 1 ) to improve potency and selectivity. This effort resulted in the identification of compound 3b , a dibenzazepine derivative, as the first GPR4-selective antagonist with no cross-reactivity with other proton-sensing GPCRs like TDAG8 and OGR1.

Quantitative Data on GPR4 Antagonist Efficacy

The efficacy of these compounds was evaluated both in vitro through screening assays and in vivo using a mouse model of myocardial infarction.

| Compound | GPR4 IC50 (µM) | TDAG8 IC50 (µM) | OGR1 IC50 (µM) | In Vivo Model | Outcome | Reference |

| 1 | 0.44 | 1.8 | 1.1 | - | Lead Compound | |

| 3b | 0.066 | >10 | >10 | Mouse MI | Significantly improved survival rate |

Table 1: Potency, selectivity, and in vivo efficacy of lead GPR4 antagonists.

In a mouse model of MI induced by left coronary artery ligation, intraperitoneal administration of compound 3b markedly improved the survival rate of the animals compared to the vehicle-treated group. This demonstrates the therapeutic potential of selective GPR4 antagonism in an in vivo setting.

| Treatment Group | Dose | n | Survival Rate (Day 7) | p-value (vs. Vehicle) |

| Vehicle | - | 13 | ~54% | - |

| Compound 3b | 6.7 mg/kg/day | 6 | ~83% | < 0.05 |

| Compound 3b | 20 mg/kg/day | 8 | 100% | < 0.01 |

Table 2: Survival rates in a mouse myocardial infarction model following treatment with GPR4 antagonist 3b.

Experimental Protocols

Detailed and reproducible methodologies are crucial for advancing research in this field. The following sections outline the core protocols for screening GPR4 antagonists and evaluating their efficacy in a relevant animal model.

Protocol 1: In Vitro GPR4 Antagonist Screening Assay

This assay quantifies the ability of a compound to inhibit GPR4 activation by measuring a downstream signaling event, specifically cAMP response element (CRE)-driven gene transcription.

Objective: To determine the IC50 value of test compounds against proton-activated GPR4.

Materials:

-

HEK293 cells stably co-transfected with a GPR4 expression vector and a CRE-luciferase reporter vector.

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

-

Test compounds dissolved in DMSO.

-

Assay buffer (pH 7.4 and pH 7.0).

-

Luciferase assay reagent (e.g., Bright-Glo).

-

Luminometer for signal detection.

Methodology:

-

Cell Plating: Seed the engineered HEK293 cells into 96-well plates and culture for 24 hours.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

pH-induced Activation: Change the culture medium from pH 7.4 to an acidic medium of pH 7.0 to activate GPR4. Incubate for a defined period (e.g., 4-6 hours).

-

Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate.

-

Data Analysis: Measure the luminescence signal, which is proportional to CRE-driven luciferase expression. Calculate the percent inhibition for each compound concentration relative to controls (no compound, pH 7.0 vs. pH 7.4) and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Mouse Model of Myocardial Infarction

This surgical model is the standard for evaluating the cardioprotective effects of therapeutic agents in vivo.

Objective: To assess the effect of a GPR4 antagonist on survival and cardiac function following surgically induced MI.

Animal Model: Male mice (e.g., C57BL/6), 8-10 weeks old.

Materials:

-

Anesthetic (e.g., isoflurane).

-

Surgical tools, ventilator, stereomicroscope.

-

Suture (e.g., 7-0 silk).

-

GPR4 antagonist (e.g., compound 3b ) formulated in a vehicle (e.g., saline with 0.5% methylcellulose).

Methodology:

-

Drug Pre-treatment: Administer the GPR4 antagonist or vehicle (e.g., via intraperitoneal injection) to the mice, typically starting one day before the surgery and continuing daily for the duration of the study.

-

Anesthesia and Ventilation: Anesthetize the mouse and connect it to a rodent ventilator.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

Coronary Artery Ligation: Permanently ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

-

Closure and Recovery: Close the chest wall in layers and allow the animal to recover.

-

Post-operative Monitoring: Monitor the animals daily for survival and general health.

-

Endpoint Analysis: At the end of the study period (e.g., 7 days), assess survival rates. Further studies can include echocardiography to measure cardiac function (e.g., ejection fraction) and histology to determine infarct size.

Conclusion and Future Directions

The acidosis that characterizes myocardial ischemia activates GPR4, triggering signaling pathways that contribute to inflammation and apoptosis, thereby exacerbating cardiac injury. The development of potent and highly selective GPR4 antagonists, such as compound 3b , has demonstrated significant cardioprotective effects in preclinical models, most notably by improving survival rates after MI. This body of research establishes GPR4 as a valid and promising therapeutic target for the treatment of myocardial infarction.

Future research should focus on:

-

Elucidating Downstream Mechanisms: Further investigation into the specific roles of the Gs/cAMP, ER stress, and NLRP3 inflammasome pathways in different cardiac cell types (endothelial cells, cardiomyocytes, fibroblasts) is needed.

-

Pharmacokinetic and Safety Profiling: Comprehensive DMPK (drug metabolism and pharmacokinetics) and toxicology studies are required for lead candidates to assess their suitability for clinical development.

-

Combination Therapies: Exploring the synergistic potential of GPR4 antagonists with current standard-of-care treatments for MI, such as reperfusion therapies, could lead to improved clinical outcomes.

The continued investigation and development of GPR4 antagonists hold significant potential to yield a novel class of drugs for mitigating the devastating consequences of myocardial infarction.

References

- 1. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

GPR4 Antagonist 1 in Neuroinflammatory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 4 (GPR4) has emerged as a critical player in the orchestration of inflammatory responses, particularly within the central nervous system (CNS). As a proton-sensing receptor, GPR4 is activated by acidic microenvironments characteristic of neuroinflammatory and ischemic conditions. This activation triggers a cascade of downstream signaling events that promote endothelial cell activation, leukocyte adhesion, and blood-brain barrier disruption, thereby exacerbating neuroinflammation. Consequently, antagonism of GPR4 represents a promising therapeutic strategy for a range of neuroinflammatory disorders. This technical guide provides an in-depth overview of GPR4 antagonist 1 and other key GPR4 antagonists, their mechanisms of action, supporting preclinical data, and detailed experimental protocols for their evaluation.

Introduction to GPR4 in Neuroinflammation

GPR4 is a member of a family of proton-sensing G-protein coupled receptors (GPCRs) that also includes OGR1 (GPR68), TDAG8 (GPR65), and G2A (GPR132).[1] Highly expressed in endothelial cells, GPR4 functions as a sensor of extracellular pH.[2][3] In pathological conditions such as ischemia, traumatic brain injury, and neurodegenerative diseases like Multiple Sclerosis (MS), Alzheimer's disease (AD), and Parkinson's disease (PD), localized tissue acidosis leads to GPR4 activation.[4][5]

This activation initiates pro-inflammatory signaling cascades, leading to:

-

Upregulation of Adhesion Molecules: Increased expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on endothelial cells, which facilitates the adhesion and transmigration of leukocytes into the CNS.

-

Increased Vascular Permeability: GPR4 signaling can lead to the formation of paracellular gaps between endothelial cells, compromising the integrity of the blood-brain barrier (BBB).

-

Cytokine and Chemokine Production: Enhanced secretion of pro-inflammatory mediators that further amplify the inflammatory response.

Given its central role in these processes, the inhibition of GPR4 with selective antagonists is a compelling strategy to mitigate neuroinflammation and its detrimental consequences.

GPR4 Antagonists: Quantitative Data

Several small molecule antagonists of GPR4 have been developed and characterized. The table below summarizes the in vitro potency of key compounds, including the specifically requested "this compound".

| Compound Name | Chemical Name | IC50 (nM) | Assay Type | Cell Line | Reference(s) |

| This compound | 2-ethyl-3-{4-[(E)-3-(4-isopropylpiperazin-1-yl)prop-1-enyl]benzyl}-5,7-dimethyl-3H-imidazo[4,5-b]pyridine | 189 | cAMP accumulation | HeLa | |

| NE52-QQ57 (Compound 13) | 2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole | 70, 40 (GPR4), 26.8 (cAMP accumulation) | GPR4 antagonist assay, cAMP accumulation | HEK293 | |

| Compound 3b | Not explicitly named in the provided search results. | 67 | CRE-driven transcriptional activity | HEK293 | |

| Compound 39c | An orally active amino-pyrimidine derivative. | Potent cellular activity (IC50 not specified) | Not specified | Not specified |

GPR4 Signaling Pathways

GPR4 activation by protons initiates signaling through multiple G-protein-coupled pathways, primarily involving Gs, G12/13, and Gq proteins. These pathways converge to promote a pro-inflammatory endothelial cell phenotype.

Gs/cAMP/Epac Pathway

Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In endothelial cells, this signal is primarily transduced through the Exchange protein directly activated by cAMP (Epac), rather than Protein Kinase A (PKA). The Gs/cAMP/Epac axis upregulates the expression of key adhesion molecules.

G12/13/RhoA Pathway

Coupling of GPR4 to G12/13 proteins activates the small GTPase RhoA. This pathway is critical for the regulation of the actin cytoskeleton, leading to endothelial cell contraction and the formation of paracellular gaps, which increases vascular permeability and facilitates leukocyte transmigration. Recent evidence also links this pathway to neuronal ferroptosis via YAP signaling in the context of subarachnoid hemorrhage.

Gq/PLC Pathway

The Gq pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway contributes to various cellular responses, including the activation of transcription factors that regulate the expression of inflammatory genes.

Preclinical Evidence in Neuroinflammatory Models

The therapeutic potential of GPR4 antagonists has been investigated in several preclinical models of neurological and inflammatory disorders.

Parkinson's Disease (PD)

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD, the selective GPR4 antagonist NE52-QQ57 demonstrated neuroprotective effects. Treatment with NE52-QQ57 reduced the loss of dopaminergic neurons, improved motor function, and enhanced spatial memory. Mechanistically, the antagonist decreased the pro-apoptotic Bax/Bcl-2 ratio and inhibited the activation of caspase-3 and cleavage of PARP in the substantia nigra and striatum.

Traumatic Brain Injury (TBI)

While direct studies with GPR4 antagonists in TBI models are emerging, research on GPR4 knockout mice suggests a role for this receptor in the neuroinflammatory response following injury. GPR4 knockout mice exhibit altered microglial and astrocyte activation following TBI, indicating that GPR4 modulation could influence post-traumatic neuroinflammation.

Multiple Sclerosis (MS)

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS. The pro-inflammatory role of GPR4 in endothelial cell activation and leukocyte infiltration makes it a prime target for intervention in EAE. While specific data on the efficacy of this compound in EAE is not yet widely published, the known mechanisms of GPR4 suggest that its antagonism would be beneficial in reducing the clinical severity of the disease. Another relevant model is the cuprizone model of demyelination and remyelination.

Alzheimer's Disease (AD)

Although direct studies of GPR4 antagonists in AD models are limited, the known role of neuroinflammation in the pathogenesis of AD suggests that GPR4 inhibition could be a viable therapeutic strategy. GPR4 antagonists have been shown to cross the blood-brain barrier, a critical property for CNS drug candidates.

Detailed Experimental Protocols

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of chronic EAE in C57BL/6 mice using MOG35-55 peptide, a standard model for MS research.

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Female C57BL/6 mice (9-12 weeks old)

-

GPR4 antagonist (e.g., this compound, NE52-QQ57) or vehicle

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA (typically 1:1 ratio).

-

Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.

-

Administer PTX (100-300 ng) intraperitoneally (i.p.).

-

-

PTX Boost (Day 2):

-

Administer a second dose of PTX (100-300 ng) i.p.

-

-

Treatment:

-

Administer the GPR4 antagonist or vehicle daily, starting from a predefined day post-immunization (prophylactic or therapeutic regimen). Dosing will depend on the pharmacokinetic properties of the specific antagonist.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Histological and Molecular Analysis:

-

At the end of the study, perfuse mice and collect CNS tissue for analysis of immune cell infiltration, demyelination, and cytokine/chemokine expression.

-

In Vitro: cAMP Accumulation Assay (HTRF)

This assay measures the ability of a GPR4 antagonist to inhibit agonist-induced cAMP production.

Materials:

-

HEK293 cells stably expressing human GPR4

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

GPR4 antagonist

-

Acidic buffer (e.g., HBSS at pH 6.8) to stimulate GPR4

-

384-well low-volume plates

Procedure:

-

Cell Plating: Seed GPR4-expressing HEK293 cells into 384-well plates.

-

Compound Incubation: Add serial dilutions of the GPR4 antagonist to the cells and incubate.

-

Stimulation: Add acidic buffer to stimulate GPR4 and induce cAMP production.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Calculate the IC50 value of the antagonist by fitting the data to a dose-response curve.

References

- 1. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]

- 2. medkoo.com [medkoo.com]

- 3. Identification of a Potent and Selective GPR4 Antagonist as a Drug Lead for the Treatment of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of acid-sensing receptor GPR4 attenuates neuronal ferroptosis via RhoA/YAP signaling in a rat model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of GPR4 attenuates SH-SY5Y cell injury in cerebral ischemia/reperfusion via anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR4 Antagonist 1: A Deep Dive into its Anti-Angiogenic Properties

For Immediate Release

This technical guide provides an in-depth analysis of GPR4 Antagonist 1, a novel small molecule inhibitor of the G protein-coupled receptor 4 (GPR4), and its significant effects on angiogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current understanding of GPR4 antagonism in the context of neovascularization.

Introduction: GPR4 as a Therapeutic Target in Angiogenesis

G protein-coupled receptor 4 (GPR4) is a proton-sensing receptor predominantly expressed on vascular endothelial cells.[1] Under conditions of acidosis, a common feature of the microenvironment in tumors and inflamed tissues, GPR4 becomes activated. This activation triggers downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all critical steps in the process of angiogenesis.[1][2] Consequently, GPR4 has emerged as a promising therapeutic target for diseases characterized by pathological angiogenesis. GPR4 antagonists, such as the representative compound "this compound," are being investigated for their potential to inhibit these processes. This guide summarizes the key findings related to the anti-angiogenic effects of GPR4 antagonism, details the experimental methodologies used for these assessments, and illustrates the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the observed effects of GPR4 antagonists on various parameters of angiogenesis from preclinical studies. Due to the proprietary nature of early drug development, "this compound" is used as a representative placeholder for specific small molecule inhibitors like compounds '13', '39c', and 'NE-52-QQ57', for which data is publicly available.

| Assay Type | Model System | Antagonist Tested | Key Findings | Quantitative Data | Reference |

| In Vivo Angiogenesis | Murine Disease Models | Compound 39c | Associated with a decrease in angiogenesis and fibrogenesis. | Reduced vessel length and expression of Vegfα and procollagens. Specific percentages not provided. | [3] |

| Inflammation-induced Vascular Effects | Hindlimb Ischemia-Reperfusion Mouse Model | GPR4 antagonist 13 | Reduces tissue edema and inflammatory exudate formation. | Significant decrease in upper and lower limb circumference. Specific angiogenesis metrics not provided. | [4] |

| Endothelial Cell Function | Human Umbilical Vein Endothelial Cells (HUVECs) | GPR4 inhibitor | Suppresses acidosis-induced inflammatory gene expression. | Not Applicable | |

| Tumor Angiogenesis | Colitis-Associated Cancer Mouse Model | GPR4 knockout (genetic antagonism) | Markedly reduced tumor blood vessel density. | Correlated with increased tumor necrosis and reduced tumor cell proliferation. Specific quantification not provided. |

Signaling Pathways Modulated by GPR4 Antagonism

GPR4 activation by acidosis initiates a complex network of intracellular signaling pathways that collectively promote a pro-angiogenic cellular phenotype. GPR4 antagonists effectively block these cascades. The primary signaling axes identified are:

-

Gαs/cAMP/Epac Pathway: Acidosis-induced GPR4 activation can stimulate the Gs protein, leading to increased cyclic AMP (cAMP) levels. This, in turn, activates Exchange protein directly activated by cAMP (Epac), which promotes endothelial cell adhesion, a crucial step in vessel formation.

-

Gα12/13/RhoA Pathway: GPR4 can also couple to Gα12/13 proteins, activating the RhoA GTPase. This pathway is implicated in the regulation of endothelial cell permeability and paracellular gap formation.

-

VEGFR2 Signaling: GPR4 signaling has been shown to be required for the full angiogenic response to Vascular Endothelial Growth Factor (VEGF), suggesting a crosstalk with the VEGFR2 signaling pathway.

-

Notch Signaling: GPR4 can regulate the expression of Notch1, a key regulator of vascular development and angiogenesis. Inhibition of Notch1 has been shown to block GPR4-induced tube formation.

-

p38 MAPK and Cytokine Secretion: In the context of head and neck cancer, GPR4 activation at acidic pH leads to the phosphorylation of p38 MAPK and subsequent secretion of pro-angiogenic cytokines such as IL-6, IL-8, and VEGFA.

Below is a diagram illustrating the key GPR4 signaling pathways in endothelial cells.

Experimental Protocols

The anti-angiogenic effects of GPR4 antagonists are typically evaluated using a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement membrane extract (e.g., Matrigel®)

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well culture plates

-

Fluorescence microscope and analysis software

-

-

Procedure:

-

Thaw basement membrane extract on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the solidified basement membrane extract.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

-

Materials:

-

Fertilized chicken eggs

-

This compound

-

Vehicle control

-

Thermostable, inert discs (e.g., silicone rings)

-

Stereomicroscope

-

Image analysis software

-

-

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

-

On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

On embryonic day 8-10, place a sterile, inert disc onto the CAM.

-

Apply a solution of this compound or vehicle control directly onto the disc.

-

Reseal the window and continue incubation for 48-72 hours.

-

At the end of the incubation period, re-open the window and observe the vasculature within the disc area using a stereomicroscope.

-

Capture images and quantify angiogenesis by measuring blood vessel density, length, and branching points.

-

In Vivo Matrigel Plug Assay

This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.

-

Materials:

-

Immunocompromised mice

-

Basement membrane extract (Matrigel®)

-

Pro-angiogenic factor (e.g., VEGF or bFGF)

-

This compound (for systemic or local delivery)

-

Vehicle control

-

Hemoglobin assay kit

-

Immunohistochemistry reagents for endothelial markers (e.g., CD31)

-

-

Procedure:

-

Mix ice-cold liquid Matrigel® with a pro-angiogenic factor and either this compound or vehicle control.

-

Subcutaneously inject the Matrigel® mixture into the flank of the mice. The mixture will solidify into a plug at body temperature.

-

Administer this compound or vehicle control to the mice systemically (e.g., oral gavage, intraperitoneal injection) for the duration of the experiment, if not included in the plug.

-

After 7-14 days, excise the Matrigel® plugs.

-

Quantify the ingrowth of new blood vessels by:

-

Measuring the hemoglobin content of the plug using a colorimetric assay, which correlates with the amount of blood perfusion.

-

Performing immunohistochemical staining of plug sections for endothelial cell markers like CD31 to visualize and quantify the microvessel density.

-

-

Experimental and Logical Workflow Visualization

The following diagram outlines a typical workflow for evaluating the anti-angiogenic potential of a GPR4 antagonist.

References

GPR4 Antagonism in Respiratory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of G protein-coupled receptor 4 (GPR4) antagonists in respiratory diseases. GPR4, a proton-sensing receptor predominantly expressed on endothelial cells, has emerged as a key regulator of inflammation and vascular permeability, making it a compelling target for intervention in diseases characterized by acidosis and inflammatory responses, such as Chronic Obstructive Pulmonary Disease (COPD) and viral-induced respiratory illnesses.[1] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the core signaling pathways.

Core Concepts: GPR4 Signaling in Inflammation

GPR4 is activated by extracellular acidosis, a common feature of inflamed and ischemic tissues.[1] Upon activation by protons, GPR4 can couple to multiple G protein signaling pathways, leading to a pro-inflammatory endothelial cell phenotype. The primary signaling cascades implicated include:

-

Gαs/cAMP Pathway: This pathway is involved in the upregulation of inflammatory mediators.

-

Gαq Pathway: Also contributes to the inflammatory response.

-

Gα12/13/RhoA Pathway: This cascade is crucial for the regulation of endothelial cell permeability and gap formation, contributing to tissue edema.[2]

Activation of these pathways culminates in the increased expression of adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin), chemokines, and cytokines, which facilitate leukocyte-endothelial adhesion and infiltration into tissues.[1] Furthermore, GPR4 signaling can lead to the activation of the NF-κB pathway, a central regulator of the inflammatory response.[1]

GPR4 Signaling Cascade in Endothelial Cells.

Preclinical Efficacy of GPR4 Antagonist 1 (NE-52-QQ57)

The GPR4 antagonist most extensively studied in the context of respiratory diseases is NE-52-QQ57. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Efficacy of NE-52-QQ57 in a SARS-CoV-2 Mouse Model

| Parameter | Vehicle Control | NE-52-QQ57 Treated | Fold Change/Percent Reduction | p-value | Reference |

| Survival Rate at 10 dpi | 16.7% | 83.3% | 5-fold increase | <0.05 | |

| Lung Viral RNA (copies/µg RNA) | 7.18 x 10⁹ ± 3.20 x 10⁹ | 6.28 x 10⁸ ± 3.99 x 10⁸ | 11.4-fold reduction | 0.08 | |

| Infectious Virus in Lungs (pfu/mg) | 397.6 ± 213.0 | 73.83 ± 63.50 | 81.4% reduction | 0.02 | |

| Lung Gene Expression (Relative) | |||||

| Cxcl2 | Increased vs. Control | Significantly Reduced | - | <0.05 | |

| Ptgs2 (COX-2) | Increased vs. Control | Significantly Reduced | - | <0.05 | |

| Icam1 | Increased vs. Control | Significantly Reduced | - | <0.05 | |

| Serum IFNγ Levels | Elevated | Significantly Reduced | - | <0.05 |

Table 2: Qualitative Effects of GPR4 Antagonism in a COPD Mouse Model

| Outcome Measure | Effect of GPR4 Antagonist Treatment | Reference |

| Leukocyte Infiltration | Reduced | |

| Inflammatory Cytokine Expression | Reduced | |

| Mucin Production | Reduced | |

| Protease Expression (MMP9, MMP12) | Reduced | |

| Lung Edema and Permeability | Reduced |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.

SARS-CoV-2 Infection Model in K18-hACE2 Transgenic Mice

This model was utilized to assess the efficacy of NE-52-QQ57 in a severe COVID-19 context.

Workflow for SARS-CoV-2 Mouse Model.

Detailed Steps:

-

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used to enable SARS-CoV-2 infection.

-

Virus: The USA-WA1/2020 isolate of SARS-CoV-2 is typically used.

-

Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) of the virus to induce infection.

-

Treatment: Treatment with the GPR4 antagonist (e.g., NE-52-QQ57 at 10 mg/kg) or a vehicle control is initiated, often via intraperitoneal (IP) injection, and administered daily.

-

Monitoring and Endpoints: Animals are monitored for survival, weight loss, and clinical signs of disease for a defined period (e.g., 10 days). At the study endpoint, tissues are harvested for analysis of viral load (RT-qPCR and plaque assay) and inflammatory markers (gene expression analysis of lung tissue and cytokine/chemokine profiling of lung and serum).

Emphysema-Exacerbation COPD Mouse Model

This model recapitulates key features of COPD, including emphysema and inflammation, and can be used to study the effects of therapeutic interventions on disease exacerbations.

Workflow for Emphysema-Exacerbation COPD Mouse Model.

Detailed Steps:

-

Emphysema Induction: Emphysema is induced in mice (e.g., C57BL/6) by a single intratracheal instillation of porcine pancreatic elastase. This leads to the breakdown of alveolar walls.

-

Acute Exacerbation: After a recovery period to allow for the resolution of acute inflammation (e.g., 10 days), an acute exacerbation is mimicked by intratracheal administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria.

-

Therapeutic Intervention: Treatment with a GPR4 antagonist or vehicle is initiated after the LPS challenge and continued for a specified duration (e.g., 4 days).

-

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential immune cell counts (neutrophils, macrophages, lymphocytes) and levels of inflammatory cytokines and chemokines.

-

Lung Histology: Assessment of lung architecture, emphysema, and inflammation.

-

Gene Expression Analysis: Measurement of inflammatory and tissue-remodeling genes in lung homogenates.

-

Pulmonary Function Tests: Measurement of lung function parameters such as resistance and compliance.

-

Conclusion and Future Directions

The preclinical data strongly suggest that GPR4 antagonism is a promising therapeutic strategy for respiratory diseases characterized by inflammation and tissue acidosis. The GPR4 antagonist NE-52-QQ57 has demonstrated significant efficacy in a robust model of severe viral respiratory infection, improving survival and reducing both viral load and hyperinflammation. While quantitative data in COPD models are less defined in the public literature, the qualitative evidence points towards a beneficial effect on key pathological features of the disease.

Future research should focus on:

-

Generating comprehensive quantitative data for GPR4 antagonists in various COPD models to establish clear dose-response relationships and efficacy benchmarks.

-

Investigating the therapeutic potential of GPR4 antagonists in other respiratory diseases with an inflammatory component, such as asthma and acute respiratory distress syndrome (ARDS).

-

Elucidating the precise contribution of different GPR4-mediated signaling pathways to the pathophysiology of various respiratory diseases to enable the development of more targeted therapeutics.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of GPR4 antagonism in respiratory disease models and to guide future research and development efforts in this promising area.

References

GPR4 Antagonists: A Deep Dive into Therapeutic Potential and Preclinical Evidence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

G protein-coupled receptor 4 (GPR4) has emerged as a compelling therapeutic target due to its role as a proton sensor in acidic microenvironments, which are characteristic of numerous pathological conditions. This receptor is implicated in the progression of inflammation, cancer, pain, and cardiovascular diseases. Consequently, the development of GPR4 antagonists has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the core biology of GPR4, the mechanism of action of its antagonists, and a detailed summary of their potential therapeutic applications, supported by preclinical data. Particular focus is placed on quantitative data for key antagonists, detailed experimental protocols for their evaluation, and visualization of the critical signaling pathways involved.

Introduction to GPR4

GPR4 is a member of the G protein-coupled receptor superfamily and functions as a sensor for extracellular protons.[1] Under acidic conditions, typically found in inflamed or ischemic tissues and the tumor microenvironment, protonation of histidine residues on the extracellular loops of GPR4 leads to its activation.[1] This activation triggers downstream signaling cascades that modulate a variety of cellular processes, including inflammation, angiogenesis, and cell proliferation.[1][2][3] GPR4 is highly expressed in vascular endothelial cells, playing a crucial role in regulating endothelial cell function and the interaction between endothelial cells and leukocytes.

GPR4 Signaling Pathways

GPR4 activation initiates signaling through multiple G protein subtypes, primarily Gαs and Gα13, leading to the activation of distinct downstream effector pathways.

Gαs/cAMP Pathway

Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP can, in turn, activate protein kinase A (PKA) and other downstream effectors, influencing gene expression related to inflammation and endothelial cell function.

Gα13/RhoA Pathway

GPR4 also couples to the Gα13 subunit, which activates the small GTPase RhoA. Activated RhoA, in turn, influences the actin cytoskeleton, cell adhesion, and migration, and can activate transcriptional regulators such as serum response element (SRE).

GPR4 Antagonists: Quantitative Data

Several small molecule antagonists of GPR4 have been developed and characterized. The table below summarizes the in vitro potency of some of the most cited compounds.

| Compound Name/Reference | Alias(es) | Assay Type | Cell Line | IC50 (nM) | Reference(s) |

| NE-52-QQ57 | Compound 13, GPR4 antagonist 13 | cAMP Accumulation | HEK293 | 70 | |

| cAMP Accumulation | HEK293 | 26.8 | |||

| Compound 3b | - | CRE-luciferase Reporter | HEK293 | Potent | |

| Imidazopyridine Compound 1 | - | SRE Reporter | HEK293 | More potent than compounds 2 & 3 |

Therapeutic Applications and Preclinical Evidence

The pro-inflammatory and pro-angiogenic roles of GPR4 make it an attractive target for a range of diseases. GPR4 antagonists have demonstrated efficacy in various preclinical models.

Inflammatory Bowel Disease (IBD)

In mouse models of colitis, both genetic deletion of GPR4 and pharmacological inhibition with antagonists have been shown to ameliorate disease severity. Treatment with GPR4 antagonists reduces clinical parameters such as body weight loss and fecal scores, as well as macroscopic indicators like colon shortening and lymph node enlargement. Histopathological analysis reveals reduced inflammation and leukocyte infiltration in the colon of treated animals.

Cancer

The acidic tumor microenvironment suggests a role for GPR4 in cancer progression. GPR4 signaling has been shown to promote colorectal cancer progression by activating the Hippo pathway effector YAP1. In preclinical models of colitis-associated colorectal cancer, GPR4 knockout mice exhibited reduced tumor burden and angiogenesis.

Angiogenesis and Cardiovascular Disease

GPR4 plays a significant role in angiogenesis. In patients with coronary artery disease, GPR4 signaling is essential for the acid-mediated angiogenic capacity of endothelial progenitor cells through the activation of the STAT3/VEGFA pathway. A potent and selective GPR4 antagonist, compound 3b, has shown efficacy in a mouse model of myocardial infarction, suggesting a therapeutic potential in cardiovascular diseases.

Pain and Nociception

GPR4 antagonists have demonstrated modulatory effects on nociception in preclinical models of inflammatory pain. For instance, compound 13 showed significant efficacy in a rat hyperalgesia model.

COVID-19

The hyperinflammatory response and vascular complications associated with severe COVID-19 have led to the investigation of GPR4 antagonists as a potential therapeutic strategy. In a SARS-CoV-2-infected transgenic mouse model, the GPR4 antagonist NE-52-QQ57 increased survival, mitigated the hyperinflammatory response, and reduced the viral load.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate GPR4 antagonists.

In Vitro Assays

This assay is a primary method for quantifying the activity of GPR4 antagonists on the Gαs pathway.

-

Objective: To measure the inhibition of proton-induced cAMP production by a GPR4 antagonist.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human GPR4.

-

Protocol Outline:

-

Seed GPR4-expressing HEK293 cells in a 96- or 384-well plate.

-

Pre-incubate the cells with varying concentrations of the GPR4 antagonist for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with an acidic buffer (e.g., pH 6.8-7.0) to activate GPR4. Include a neutral pH control (pH 7.4).

-

After stimulation (e.g., 30-60 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or ELISA-based assays).

-

Calculate the IC50 value of the antagonist by fitting the concentration-response data to a four-parameter logistic equation.

-

This assay is used to assess the effect of GPR4 antagonists on the Gα13-RhoA pathway.

-

Objective: To determine if a GPR4 antagonist can block proton-induced activation of RhoA.

-

Methodology: RhoA activation is typically measured using a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.

-

Protocol Outline:

-

Treat GPR4-expressing cells with the antagonist followed by acidic stimulation.

-

Lyse the cells in a buffer that preserves GTPase activity.

-

Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads. The RBD specifically binds to GTP-bound RhoA.

-

Pellet the beads by centrifugation and wash to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

-

A decrease in the amount of pulled-down RhoA in the presence of the antagonist indicates inhibition of GPR4-mediated RhoA activation.

-

In Vivo Models

A widely used model to induce acute or chronic colitis in mice, mimicking aspects of human IBD.

-

Objective: To evaluate the anti-inflammatory efficacy of a GPR4 antagonist in a model of colitis.

-

Protocol Outline:

-

Administer DSS (typically 2-3% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days for acute colitis).

-

Administer the GPR4 antagonist orally or via intraperitoneal injection daily, starting before or at the same time as DSS administration.

-

Monitor clinical parameters daily, including body weight, stool consistency, and the presence of blood in the feces.

-

At the end of the study, sacrifice the animals and collect the colon for macroscopic evaluation (length, presence of edema, ulcers) and histopathological analysis (inflammation, epithelial damage, leukocyte infiltration).

-

Measure the expression of inflammatory markers (e.g., cytokines, chemokines, adhesion molecules) in the colon tissue by qPCR or immunohistochemistry.

-

This model is used to study the development of colorectal cancer in the context of chronic inflammation.

-

Objective: To investigate the effect of a GPR4 antagonist on the development and progression of colitis-associated colorectal cancer.

-

Protocol Outline:

-

Induce tumorigenesis with a single intraperitoneal injection of AOM (a pro-carcinogen).

-